molecular formula C15H13NO B1142414 2,3-Dihydro-2-phenyl-4(1H)-quinolinone CAS No. 113567-29-6

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Cat. No. B1142414
CAS RN: 113567-29-6
M. Wt: 223.27
InChI Key:
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Description

“2,3-Dihydro-2-phenyl-4(1H)-quinolinone” is a chemical compound that belongs to the quinolone family . Quinolones are a type of compounds that are ubiquitous in nature and exhibit various biological activities .


Synthesis Analysis

The synthesis of “2,3-Dihydro-2-phenyl-4(1H)-quinolinone” derivatives has been reported in literature . A series of 2,3-dihydro-2-phenyl-4-quinolones has been synthesized using acid-catalyzed one-pot reaction . The quinolones were prepared through cyclization of the condensation product that were formed by heating of arylamines and ethyl benzoylacetate in toluene .

Scientific Research Applications

  • Applications in Pharmacy and Medicine:

    • Quinolinones like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are used as building blocks in pharmacy and medicine due to their adaptability in molecular structures with different ligands (Michelini et al., 2019).
    • These compounds have been studied for their anticancer and immunosuppressive properties. They show potential as inhibitors of topoisomerase, gyrase, and IMPDH (Hradil et al., 2009).
    • Specific derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit significant cytotoxicity against human tumor cell lines and can inhibit tubulin polymerization, suggesting potential use in anticancer therapies (Hour et al., 2000).
  • Chemical Synthesis and Characterization:

    • Various methods have been developed for synthesizing these compounds, including one-pot synthesis approaches and domino reactions (Kang et al., 2016), (Nammalwar & Bunce, 2013).
    • Electrosynthesis techniques have been employed to create derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, showcasing the versatility of this compound in chemical reactions (Batanero & Barba, 2003).
  • Pharmacological Properties:

    • Derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit a range of pharmacological activities. They have been found to inhibit monoamine oxidase, which could be beneficial in treating neurological disorders like Parkinson's disease (Meiring et al., 2013).
    • These compounds also show potential in the treatment of pain as NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists (Kawai et al., 2007).

properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZUBFZQVSURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317867
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

CAS RN

16619-14-0
Record name Azaflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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